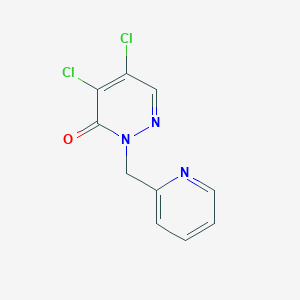
4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one, also known as DCPP, is a pyridazinone derivative that has been studied for its potential applications in scientific research. DCPP is a small molecule that has been found to have a unique mechanism of action, making it a promising candidate for further study.
Mécanisme D'action
4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one has a unique mechanism of action that involves the inhibition of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one can alter gene expression patterns, leading to changes in cell behavior and potentially providing therapeutic benefits.
Biochemical and Physiological Effects:
4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one has been found to have a range of biochemical and physiological effects. In addition to its HDAC inhibitory activity, 4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one has been shown to have anti-inflammatory and anti-oxidant effects, as well as the ability to induce apoptosis in cancer cells. 4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one has also been investigated for its potential to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action is well understood. 4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one has also been found to be relatively stable and non-toxic, making it suitable for use in cell-based assays and animal models. However, 4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one. One area of interest is the development of analogs with improved pharmacological properties, such as increased solubility and specificity for HDAC isoforms. 4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one may also have potential for use in combination therapies with other anti-cancer or neuroprotective agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one and its potential for use in clinical settings.
Méthodes De Synthèse
4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitropyridine with 2-pyridinemethanol in the presence of a base, followed by the reduction of the resulting nitro compound with zinc in acetic acid. The resulting intermediate is then reacted with chloroacetyl chloride and further reduced with sodium borohydride to yield 4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one.
Applications De Recherche Scientifique
4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have activity against a range of cancer cell lines, as well as potential anti-inflammatory and anti-oxidant effects. 4,5-Dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
4,5-dichloro-2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-8-5-14-15(10(16)9(8)12)6-7-3-1-2-4-13-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKZRLDAQOWXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyclopropylethyl)-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7454645.png)
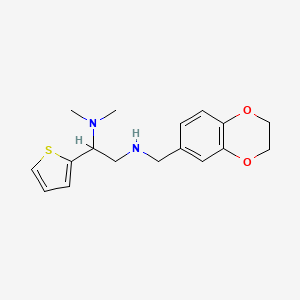
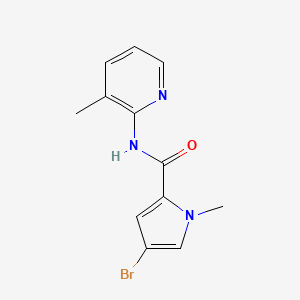
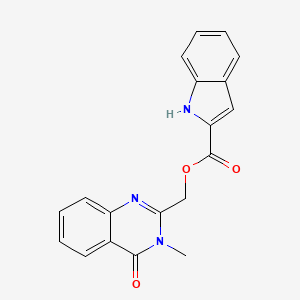

![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)
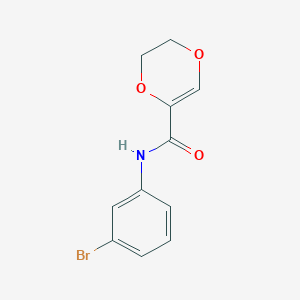
![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)

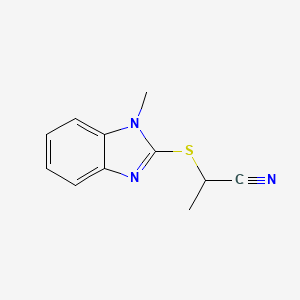
![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)

